molecular formula C11H12O B2386373 4-Cyclopropyl-3-methylbenzaldehyde CAS No. 1518035-03-4

4-Cyclopropyl-3-methylbenzaldehyde

Cat. No.: B2386373
CAS No.: 1518035-03-4
M. Wt: 160.216
InChI Key: ROSGFIPJFBRBNJ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-3-methylbenzaldehyde (CAS 1518035-03-4) is an aromatic aldehyde with a molecular formula of C₁₁H₁₂O and a molecular weight of 160.21 g/mol . Its structure features a benzaldehyde core substituted with a cyclopropyl group at the 4-position and a methyl group at the 3-position.

Properties

IUPAC Name

4-cyclopropyl-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-6-9(7-12)2-5-11(8)10-3-4-10/h2,5-7,10H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSGFIPJFBRBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Cyclopropyl-3-methylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-cyclopropyl-3-methylbenzene with an appropriate acylating agent under acidic conditions. Another method includes the use of aluminum hemiaminal intermediates, which protect the aldehyde group during subsequent reactions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including controlled temperatures and the use of catalysts.

Chemical Reactions Analysis

4-Cyclopropyl-3-methylbenzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.

Scientific Research Applications

4-Cyclopropyl-3-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Cyclopropyl-3-methylbenzaldehyde exerts its effects depends on its chemical structure. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The cyclopropyl and methyl groups influence the compound’s reactivity and interaction with molecular targets. Pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

4-Cyclopropyl-3-methoxybenzaldehyde (CAS 1782896-38-1)

  • Molecular Formula : C₁₁H₁₂O₂
  • Molecular Weight : 176.21 g/mol (vs. 160.21 for the methyl analogue) .
  • Key Differences :
    • Substituent: Methoxy (-OCH₃) at the 3-position instead of methyl (-CH₃).
    • Electronic Effects**: Methoxy is electron-donating via resonance, altering reactivity in electrophilic aromatic substitution (e.g., directing substituents to specific positions). Methyl groups donate weakly via induction.
    • Physicochemical Properties :
  • Predicted Boiling Point: 290.4°C (higher than the methyl variant, likely due to increased polarity).
  • Predicted Density: 1.151 g/cm³ (attributed to the oxygen atom’s mass and polarity) .

4-(Bromomethyl)benzaldehyde (CAS 51359-78-5)

  • Molecular Formula : C₈H₇BrO
  • Molecular Weight : 183.05 g/mol .
  • Key Differences :
    • Substituent: Bromomethyl (-CH₂Br) at the 4-position.
    • Reactivity**: Bromine enhances electrophilicity, making it a reactive intermediate in alkylation or nucleophilic substitution reactions.
    • Safety : Requires stringent handling due to skin/eye irritation risks and unspecified toxicological hazards .

4-(Cyclopropylmethoxy)benzaldehyde

  • Synthesis : Prepared from 4-hydroxybenzaldehyde and cyclopropylmethyl reagents via etherification .
  • Comparison : The cyclopropylmethoxy group (-OCH₂C₃H₅) introduces steric bulk and altered solubility compared to the methyl or methoxy variants.

Physicochemical Properties and Stability

Property 4-Cyclopropyl-3-methylbenzaldehyde 4-Cyclopropyl-3-methoxybenzaldehyde 4-(Bromomethyl)benzaldehyde
Molecular Weight (g/mol) 160.21 176.21 183.05
Boiling Point (°C) Not reported 290.4 (predicted) Not reported
Density (g/cm³) Not reported 1.151 (predicted) Not reported

Stability : Aldehydes are generally prone to oxidation, but cyclopropyl and methyl groups may enhance steric protection. Bromomethyl derivatives are thermally sensitive due to C-Br bond lability .

Biological Activity

4-Cyclopropyl-3-methylbenzaldehyde is a compound of significant interest in biological research due to its potential antifungal and antimicrobial properties. This article delves into its biological activity, mechanisms of action, relevant case studies, and research findings.

This compound is characterized by its unique cyclopropyl group attached to a benzaldehyde structure. The presence of the aldehyde functional group allows for various chemical reactions, including the formation of Schiff bases with amines, which are crucial in many biochemical processes. The cyclopropyl and methyl substituents influence the compound's reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with cellular antioxidation systems. It has been shown to destabilize cellular redox homeostasis, leading to the inhibition of fungal growth. This mechanism is similar to that observed in other benzaldehyde derivatives, which are known to disrupt oxidative stress-response pathways in microbial cells.

Key Mechanisms:

  • Redox Homeostasis Disruption : The compound affects the oxidative stress-response pathway by destabilizing redox-active systems within cells.
  • Inhibition of Fungal Growth : Studies indicate that this compound exhibits antifungal activity, likely through its impact on cellular antioxidation mechanisms.

Biological Activity Overview

The biological activities associated with this compound include:

Activity Type Description
Antifungal Inhibits growth of various fungi by disrupting redox systems.
Antimicrobial Potential activity against a range of bacteria.
Pharmaceutical Precursor Investigated as a precursor for synthesizing pharmaceutical compounds.

Case Studies and Research Findings

  • Fungal Inhibition Studies : Research has demonstrated that this compound effectively inhibits the growth of several fungal species. For instance, in laboratory settings, concentrations as low as 100 µM have shown significant reductions in fungal cell viability, suggesting its potential use as an antifungal agent in clinical applications.
  • Structure-Activity Relationship (SAR) Investigations : A systematic study on related compounds has highlighted the structural features essential for their biological activity. Modifications to the cyclopropyl and methyl groups can enhance or diminish antifungal efficacy, indicating the importance of these substituents in drug design .
  • Synthesis and Applications : The compound is utilized as an intermediate in synthesizing more complex organic molecules, particularly in medicinal chemistry where derivatives are explored for enhanced biological activities .

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